molecular formula C13H15N5O3S B2520709 (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2034398-87-1

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2520709
CAS No.: 2034398-87-1
M. Wt: 321.36
InChI Key: PFLKNTADIUFQGJ-UHFFFAOYSA-N
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Description

The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule. This compound has piqued scientific interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique molecular structure enables it to participate in a range of chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic routes and reaction conditions: The preparation of this compound typically involves multi-step organic synthesis processes. The synthesis begins with the formation of the core structure, which includes the methoxypyrazine and thiadiazole rings. Subsequent steps include functional group modifications and coupling reactions to introduce the pyrrolidin-1-yl and methanone moieties.

Industrial production methods: In an industrial setting, the production of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone requires optimization of reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, solvents, and catalysts to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of reactions it undergoes: This compound undergoes a variety of chemical reactions, including:

  • Oxidation: : Transforming the methoxy group to a hydroxyl group.

  • Reduction: : Reducing the carbonyl group to an alcohol.

  • Substitution: : Substitution reactions at the pyrrolidine ring or the thiadiazole moiety.

Common reagents and conditions used in these reactions:

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as amines or alkoxides are commonly employed.

Major products formed from these reactions:

  • Oxidation: : Formation of hydroxy derivatives.

  • Reduction: : Formation of alcohol derivatives.

  • Substitution: : Formation of substituted pyrrolidine or thiadiazole derivatives.

Scientific Research Applications

Chemistry: : Used as a precursor for the synthesis of more complex molecules and materials. Biology : Acts as a ligand in binding studies due to its ability to interact with biological macromolecules. Medicine : Potential therapeutic applications as an active pharmaceutical ingredient in the treatment of various diseases. Industry : Utilized in the development of novel materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The pyrrolidin-1-yl group enhances binding affinity to receptors or enzymes, while the thiadiazole and methoxypyrazin moieties contribute to the overall stability and reactivity of the molecule. Its mechanism involves modulating biochemical pathways, potentially leading to therapeutic benefits or other biological effects.

Comparison with Similar Compounds

  • (3-((2-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

  • (3-((3-Ethoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

  • (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(5-methyl-1,2,3-thiadiazol-4-yl)methanone

Uniqueness: The uniqueness of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone lies in its specific structural arrangement and functional groups. This configuration imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-8-10(22-17-16-8)13(19)18-6-3-9(7-18)21-12-11(20-2)14-4-5-15-12/h4-5,9H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLKNTADIUFQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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